![molecular formula C14H15BrN2O3 B2438423 2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide CAS No. 2034267-39-3](/img/structure/B2438423.png)
2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "BIPM" and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
The new zinc phthalocyanine derivatives, including those substituted with new benzenesulfonamide groups, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkably potent as Type II photosensitizers. This highlights their significant potential for use in photodynamic therapy for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Structural Analysis
A structural study of two methoxyphenylbenzamide isomers revealed the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, C-H-π, and C-Br-π molecular contacts, offering insights into the diverse ways these compounds can couple with protein residues. This analysis indicates the bromine atom's critical role in interactions with protein residues, suggesting potential applications in pharmacophore design and development, with good ligand-protein interaction values comparable to Asciminib (Moreno-Fuquen et al., 2022).
Antidopaminergic Properties
The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have provided insights into their antidopaminergic properties. These compounds exhibit potent and selective inhibition of dopamine D-2 mediated responses, suggesting their suitability for investigating dopamine D-2 mediated responses and potential applications in psychopharmacology (Högberg et al., 1990).
Bromophenol Derivatives and Antioxidant Activity
The study of bromophenol derivatives isolated from the red alga Rhodomela confervoides, including structural elucidation and evaluation of their antioxidant activity, has revealed potent scavenging activity against DPPH radicals. These findings indicate the potential application of these derivatives as natural antioxidants in food and pharmaceutical fields, offering a new perspective on the utilization of marine resources (Li et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide” are currently unknown
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway identification
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules or ions, and cellular environment can affect the compound’s interaction with its target, its stability, and its overall biological activity .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-11-4-5-13(15)12(7-11)14(18)16-6-2-3-10-8-17-20-9-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOBKUZJZLIXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.